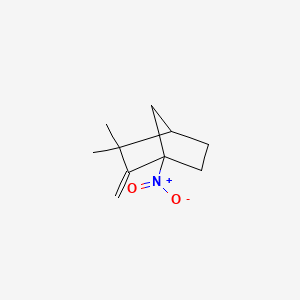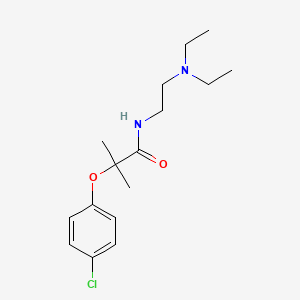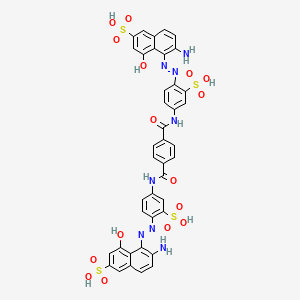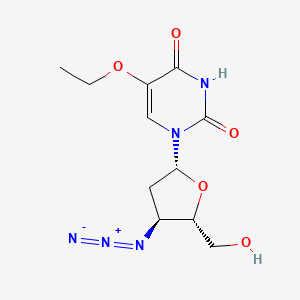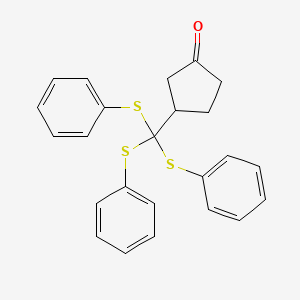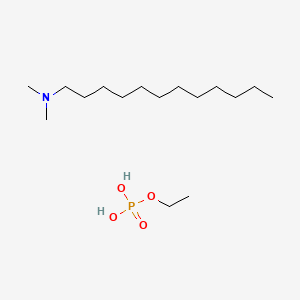
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate is a compound that combines the properties of a tertiary amine and a phosphate ester. The tertiary amine, N,N-dimethyldodecan-1-amine, is known for its surfactant properties, while ethyl dihydrogen phosphate is a phosphate ester commonly used in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyldodecan-1-amine: This compound can be synthesized by the alkylation of dodecylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethyl dihydrogen phosphate: This compound can be prepared by the esterification of phosphoric acid with ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid to drive the reaction to completion.
Industrial Production Methods
Industrial production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-dimethyldodecan-1-amine can undergo oxidation reactions to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: The tertiary amine can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: Ethyl dihydrogen phosphate can undergo esterification reactions to form various phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used.
Major Products
Oxidation: N,N-dimethyldodecan-1-amine N-oxide.
Substitution: Various substituted amines.
Esterification: Different phosphate esters depending on the alcohol used.
Scientific Research Applications
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-dimethyldodecan-1-amine involves its ability to interact with lipid membranes due to its amphiphilic nature. This interaction can disrupt membrane integrity, leading to cell lysis. Ethyl dihydrogen phosphate, on the other hand, can participate in phosphorylation reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyldodecan-1-amine: Similar compounds include N,N-dimethyldecan-1-amine and N,N-dimethyloctan-1-amine.
Ethyl dihydrogen phosphate: Similar compounds include methyl dihydrogen phosphate and propyl dihydrogen phosphate.
Uniqueness
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate is unique due to its combined properties of a tertiary amine and a phosphate ester. This dual functionality makes it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
67846-09-7 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31N.C2H7O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2-6-7(3,4)5/h4-14H2,1-3H3;2H2,1H3,(H2,3,4,5) |
InChI Key |
GTURAICSVKMGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



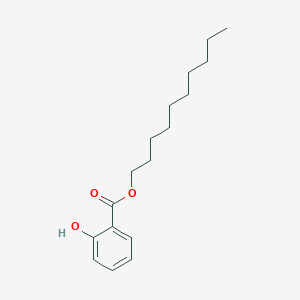
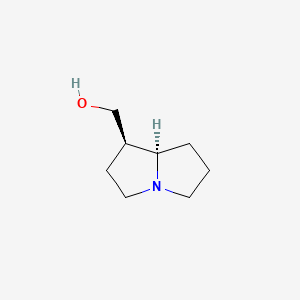
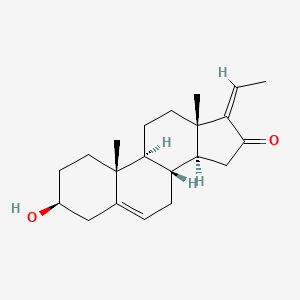
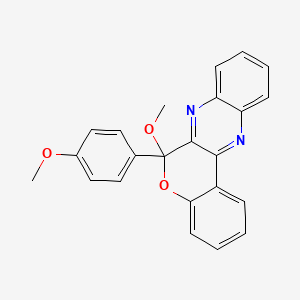

![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
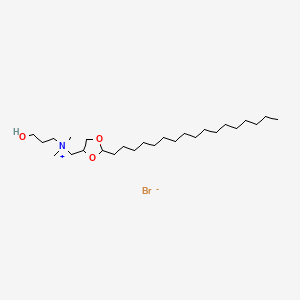
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
